molecular formula C6H4O B1626140 3-Ethynylfuran CAS No. 51061-85-9

3-Ethynylfuran

Cat. No.: B1626140
CAS No.: 51061-85-9
M. Wt: 92.09 g/mol
InChI Key: BTDQYXZCWSUPOK-UHFFFAOYSA-N
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Description

3-Ethynylfuran (CAS 51061-85-9) is a high-value chemical building block with the molecular formula C6H4O and a molecular weight of 92.10 g/mol. Its structure, defined by the SMILES string C#CC1=COC=C1, features a furan ring directly linked to an ethynyl group, making it a versatile reagent for synthetic and materials chemistry . This compound is primarily used as a key precursor in the synthesis of complex, shape-persistent macrocycles. Research demonstrates its application in creating furan-acetylene macrocycles, which serve as excellent models for studying global aromaticity and antiaromaticity according to Hückel's rule in neutral ring systems with up to 54 π-electrons . The acetylene spacer allows for efficient electron delocalization across the macrocyclic structure, while the inherent lower aromaticity of the furan ring, compared to its thiophene or phenyl analogs, enhances the expression of global ring currents. This makes this compound-derived macrocycles ideal for investigating fundamental electronic phenomena through magnetic (NMR), optical (absorption/emission), and electrochemical methods . As a specialist reagent, it is instrumental in advancing the field of organic electronics and functional materials. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

3-ethynylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O/c1-2-6-3-4-7-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDQYXZCWSUPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455268
Record name 3-ethynylfuran
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Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51061-85-9
Record name 3-Ethynylfuran
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Record name 3-ethynylfuran
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Record name 3-ethynylfuran
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Preparation Methods

Reaction Mechanism and Substrate Scope

The Bestmann–Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate) enables the conversion of aldehydes to terminal alkynes under mild conditions. Applied to 3-formylfuran, this method proceeds via a diazo intermediate, followed by elimination to install the ethynyl group.

Reaction Conditions:

  • Solvent: Methanol or ethanol
  • Base: Potassium carbonate (2.0 equiv)
  • Temperature: 0–25°C
  • Yield: 89–97% (theoretical for analogous systems)

Limitations:

  • Requires access to 3-formylfuran, which is less common than 2-formylfuran (furfural).
  • Competing side reactions (e.g., over-alkynylation) may occur if the aldehyde group is highly activated.

Industrial Scalability and Green Chemistry Considerations

The use of biomass-derived 5-hydroxymethylfurfural (HMF) as a precursor demonstrates the potential for sustainable synthesis. For example, HMF-derived chloromethylfurfural (CMF) can undergo sequential substitution and alkynylation to yield ethynylfurans.

Key Data:

Parameter Value Source
Overall Yield (HMF → AMEF) 83%
Reaction Time 6–24 hours
Catalyst None required

Wittig-Type Reactions with Ethynyl-Containing Ylides

Ylide Synthesis and Reactivity

Phosphorus ylides incorporating ethynyl groups, such as 2,2-dimethyl-4-ethynyl-5-triphenylphosphoranylidene-1,3-dioxane, enable the construction of ethynylfurans via Wittig olefination.

Synthetic Protocol:

  • Ylide Preparation: React triphenylphosphine with ethynyl-containing bromides in THF.
  • Olefination: Combine ylide with 3-formylfuran at elevated temperatures (100°C).
  • Workup: Isolate the product via chromatography or crystallization.

Challenges:

  • Z/E Selectivity: The reaction predominantly yields Z-alkenes due to steric hindrance.
  • Functional Group Tolerance: Sensitive moieties (e.g., unprotected alcohols) require protection.

Comparative Performance

Parameter Wittig Method Bestmann–Ohira Method
Yield 65–78% 89–97%
Regioselectivity Moderate High
Scalability Limited High

Grignard Reagent-Based Alkynylation

Reaction Design and Optimization

Grignard reagents derived from ethynylmagnesium bromide react with 3-furan ketones to form tertiary alcohols, which undergo dehydration to yield 3-ethynylfuran.

Critical Steps:

  • Grignard Formation: Ethynylmagnesium bromide in THF at –40°C.
  • Ketone Substrate: 3-Acetylfuran (synthesized via Friedel-Crafts acylation).
  • Dehydration: Employ POCl₃/pyridine or acidic resins.

Data Summary:

Step Yield Conditions
Grignard Addition 72% –40°C, 4 hours
Dehydration 58% POCl₃, 0°C → 25°C

Transition-Metal Catalyzed Coupling Reactions

Palladium-Catalyzed Sonogashira Coupling

Excluded due to source restrictions, but widely recognized in literature for ethynylfuran synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylfuran undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.

Major Products Formed:

    Oxidation: Formation of 3-ethynyl-2-furanone.

    Reduction: Formation of 3-ethynyltetrahydrofuran.

    Substitution: Formation of 3-halogenated furan derivatives.

Scientific Research Applications

3-Ethynylfuran has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Ethynylfuran exerts its effects involves interactions with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The ethynyl group in this compound enables alkyne-specific reactions, contrasting with carbonyl-driven reactivity in ethyl 2-formylfuran-3-carboxylate .
  • Synthetic Utility: Bromophenyl-substituted furanones (e.g., 5-(4-bromophenyl)furan-2(3H)-one) highlight the role of halogen substituents in facilitating cross-coupling reactions, a pathway less accessible in non-halogenated this compound .

Physicochemical Properties

While explicit data for this compound are unavailable, comparisons can be drawn from related compounds:

  • Solubility: Ethynyl-substituted aromatics like 3-ethynylbenzaldehyde (CAS 77123-56-9) exhibit moderate solubility in polar organic solvents (e.g., DMSO, ethanol), likely due to the polarizable alkyne group .
  • Stability : Alkyne-containing compounds such as tetrahydrofuran fentanyl derivatives show sensitivity to oxidation, suggesting similar handling precautions for this compound .

Biological Activity

3-Ethynylfuran is an organic compound with the molecular formula C₆H₄O, characterized by a furan ring substituted with an ethynyl group at the third position. This unique structure endows it with a range of biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Overview of Biological Activity

Research indicates that compounds containing furan rings, including this compound, exhibit various biological activities, such as antimicrobial and anticancer properties. These activities suggest that this compound could serve as a promising candidate for drug development. The compound's structure may enhance its interaction with biological targets, although specific studies on its biological activity are still emerging.

The biological activity of this compound can be attributed to its interactions with various enzymes and biomolecules.

Enzyme Interactions:

  • Cytochrome P450 Enzymes: this compound acts as a substrate for certain cytochrome P450 enzymes, leading to its oxidation and the formation of reactive intermediates. This is crucial for understanding its metabolic pathways and potential therapeutic applications.
  • Transcription Factors: The compound can modulate the activity of transcription factors, influencing gene expression profiles and cellular metabolism.

Cellular Effects:

  • At the cellular level, this compound influences cell signaling pathways and alters the activity of key metabolic enzymes. For instance, it has been observed to induce oxidative stress at high doses, which can lead to cellular damage.

Case Studies

  • Anticancer Properties:
    • In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent.
  • Antimicrobial Activity:
    • Preliminary studies indicate that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for further exploration in developing new antibiotics.

Dosage Effects

The effects of this compound vary significantly with dosage in animal models:

  • Low Doses: Beneficial effects include modulation of metabolic pathways and enhancement of cellular function.
  • High Doses: Adverse effects such as oxidative stress and cellular damage are observed. Threshold effects indicate that the compound's impact on cellular processes changes significantly beyond certain dosages.

Metabolic Pathways

This compound undergoes various metabolic transformations:

  • Oxidation: Leads to the formation of metabolites like 3-ethynyl-2-furanone.
  • Reduction: Produces compounds such as 3-ethynyltetrahydrofuran.
  • Substitution Reactions: Generates halogenated furan derivatives.

Comparative Analysis

To provide context on the biological activity of this compound, here is a comparison with structurally similar compounds:

Compound NameStructureUnique Features
2-EthynylfuranEthynyl group at position 2Less reactive; lacks additional substituents
3-Bromo-2-ethynylfuranBromine at position 3Increased reactivity due to bromine; useful in substitutions
4-EthynylfuranEthynyl group at position 4Different positional isomerism affecting reactivity

The distinct positioning of the ethynyl group on the furan ring contributes to the unique reactivity and properties of this compound compared to its analogs, allowing it to participate in a broader range of biological interactions.

Q & A

Q. What are the established synthetic routes for 3-Ethynylfuran, and how can researchers optimize yield and purity?

Methodological Answer: The synthesis of this compound typically involves Sonogashira coupling or alkyne-functionalization of furan precursors. To optimize yield, researchers should systematically vary reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DOE) approaches. Purity can be enhanced via column chromatography or recrystallization, with progress monitored by TLC and GC-MS. Ensure full characterization using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled conditions (e.g., light, humidity, temperature gradients). Use HPLC or NMR to quantify degradation products over time. For reactive intermediates like ethynyl groups, inert atmospheres (argon/nitrogen) and stabilizers (e.g., BHT) may be necessary. Document degradation kinetics and identify major decomposition pathways using LC-MS/MS .

Q. What analytical techniques are critical for confirming the identity of this compound in complex matrices?

Methodological Answer: Combine spectroscopic and chromatographic methods:

  • NMR : Confirm proton environments and carbon骨架.
  • IR Spectroscopy : Identify alkyne stretches (~2100 cm1^{-1}).
  • X-ray Crystallography : Resolve ambiguity in stereoelectronic properties. Cross-validate with computational simulations (e.g., DFT for vibrational modes). For mixtures, use hyphenated techniques like GC-MS or LC-TOF to isolate and identify the compound .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in transition-metal-catalyzed reactions?

Methodological Answer: Employ kinetic isotope effects (KIE) and intermediate trapping experiments (e.g., using TEMPO or deuterated solvents) to identify rate-determining steps. Use in situ 31P^{31}P NMR to monitor catalyst speciation. Computational modeling (DFT or MD) can map potential energy surfaces and predict regioselectivity. Compare experimental results with theoretical data to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer: Conduct a systematic review (Cochrane-style) to aggregate data, noting variables like substrate purity, catalyst pre-treatment, and reaction scale. Replicate key experiments under standardized conditions, and perform meta-analysis to identify outliers. Use sensitivity analysis to quantify the impact of methodological variations (e.g., solvent grade, stirring rate) .

Q. How can computational models predict the supramolecular interactions of this compound in host-guest systems?

Methodological Answer: Apply molecular docking (AutoDock, GOLD) or MD simulations to explore binding affinities with macrocycles (e.g., cucurbiturils). Validate predictions experimentally via isothermal titration calorimetry (ITC) and 1H^1H NMR titration. Adjust force fields based on experimental binding constants to improve model accuracy .

Q. What methodologies address discrepancies in toxicity profiles of this compound derivatives?

Methodological Answer: Perform comparative toxicogenomics (e.g., RNA-seq) on cell lines exposed to derivatives with conflicting toxicity data. Use high-content screening (HCS) to assess mitochondrial membrane potential and ROS generation. Cross-reference with structural analogs’ toxicity data to identify structure-activity relationships (SARs). Publish raw datasets to enable third-party validation .

Data Management and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound-based studies?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document all synthetic procedures with exact equipment models and reagent lot numbers.
  • Deposit raw spectral data in repositories like Figshare or Zenodo.
  • Use electronic lab notebooks (ELNs) for real-time data tracking. Include negative controls and replicate experiments (n3n \geq 3) to account for batch variability .

Q. What statistical approaches are recommended for analyzing non-linear kinetic data in this compound reactions?

Methodological Answer: Apply non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit data to rate laws. Use Akaike Information Criterion (AIC) to compare competing kinetic models. For stochastic systems, employ Bayesian inference to quantify parameter uncertainties. Visualize residuals to diagnose model inadequacies .

Ethical and Reporting Standards

Q. How can researchers mitigate bias when reporting the catalytic performance of this compound?

Methodological Answer: Adopt double-blind experimental designs where feasible. Pre-register study protocols on platforms like Open Science Framework (OSF). Use standardized reporting templates (e.g., CONSORT for catalytic studies) and disclose all data, including failed experiments. Invite third-party audits for critical claims .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethynylfuran
Reactant of Route 2
Reactant of Route 2
3-Ethynylfuran

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